Methyl 4-amino-5-methylnicotinate
Description
Methyl 4-amino-5-methylnicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with amino (-NH₂), methyl (-CH₃), and ester (-COOCH₃) functional groups at positions 4, 5, and 2, respectively. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 4-amino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-10-4-6(7(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
TZRDFRWWEDFNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-amino-5-methylnicotinate with three structurally related compounds, focusing on substituents, molecular properties, synthesis methods, and applications.
Table 1: Key Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |
|---|---|---|---|---|
| This compound | Not specified | C₈H₁₀N₂O₂ | 166.18 | -NH₂ (4), -CH₃ (5), -COOCH₃ (2) |
| Methyl 4-amino-6-chloro-5-fluoronicotinate | 2621932-27-0 | C₇H₆ClFN₂O₂ | 204.59 | -NH₂ (4), -Cl (6), -F (5), -COOCH₃ (2) |
| Methyl 4-amino-5-cyano-6-hydroxynicotinate | 18664-94-3 | C₈H₇N₃O₃ | 193.16 | -NH₂ (4), -CN (5), -OH (6), -COOCH₃ (2) |
| 4-Amino-5-methoxynicotinonitrile | Not specified | C₇H₇N₃O | 149.15 | -NH₂ (4), -OCH₃ (5), -CN (2) |
Research Findings and Industrial Relevance
- Pharmaceutical Potential: Halogenated derivatives exhibit higher binding affinity to biological targets (e.g., enzymes, receptors) due to enhanced electronegativity and van der Waals interactions. For instance, fluoro-substituted nicotinates are studied for their antitumor activity .
- Safety Considerations: While specific safety data for this compound are scarce, related esters (e.g., methyl nicotinate) require stringent handling due to skin and eye irritation risks .
- Market Trends: Discontinuation of this compound by suppliers like CymitQuimica highlights challenges in scaling up synthesis for industrial use, possibly due to complex purification steps or regulatory constraints .
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